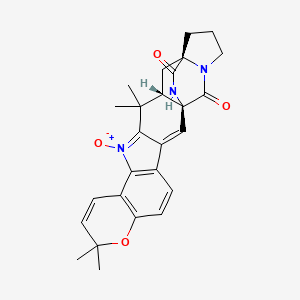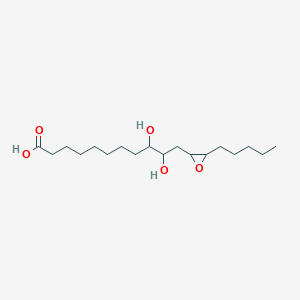
Heteroclitin D
Descripción general
Descripción
La heteroclitina D es un lignano derivado de la planta medicinal Kadsura. Es conocida por sus significativas actividades biológicas, incluyendo la anti-peroxidación lipídica y la inhibición de los canales de calcio tipo L . El compuesto tiene una fórmula molecular de C27H30O8 y un peso molecular de 482.52 g/mol .
Mecanismo De Acción
La heteroclitina D ejerce sus efectos principalmente a través de la inhibición de los canales de calcio tipo L . Esta inhibición conduce a una reducción en la entrada de calcio, lo que puede modular varios procesos fisiológicos, incluyendo la contracción muscular y la liberación de neurotransmisores. El compuesto también exhibe actividad anti-peroxidación lipídica, protegiendo las células del daño oxidativo .
Análisis Bioquímico
Biochemical Properties
Heteroclitin D plays a crucial role in biochemical reactions, particularly in inhibiting platelet aggregation. It interacts with various enzymes and proteins, including L-type calcium channels in ventricular cells of guinea pigs . The interaction with these calcium channels suggests that this compound may modulate calcium influx, which is vital for numerous cellular processes. Additionally, this compound has been identified as a potential bioactive marker in the blood tonic efficacy of Kadsura interior, indicating its interaction with biomolecules involved in hematopoiesis .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It has been shown to block L-type calcium channels in ventricular cells, thereby influencing cardiac function . Moreover, this compound’s antioxidant properties suggest its role in protecting cells from oxidative stress. In blood deficiency models, this compound has been observed to increase levels of hematocrit, hemoglobin, and red blood cells, indicating its positive impact on hematopoiesis . These effects highlight the compound’s potential in modulating cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with L-type calcium channels, leading to the inhibition of calcium influx in ventricular cells . This inhibition can modulate various downstream signaling pathways, affecting cellular functions such as contraction and relaxation in cardiac cells. Additionally, this compound’s antioxidant properties may involve scavenging reactive oxygen species, thereby protecting cells from oxidative damage. The compound’s role in hematopoiesis suggests it may influence gene expression related to blood cell formation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound can maintain its bioactivity over extended periods, provided it is stored under appropriate conditions . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on hematopoiesis and cardiac function, indicating its potential for therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In blood deficiency models, higher doses of this compound have been associated with increased levels of hematocrit, hemoglobin, and red blood cells . It is essential to determine the threshold and toxic doses to avoid adverse effects. Studies have indicated that while this compound is generally well-tolerated, excessively high doses may lead to toxicity and adverse effects on cellular function.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to its antioxidant and hematopoietic properties. The compound interacts with enzymes and cofactors involved in oxidative stress response and blood cell formation . These interactions can influence metabolic flux and metabolite levels, contributing to the compound’s overall bioactivity. Understanding the metabolic pathways of this compound is crucial for elucidating its therapeutic potential and optimizing its use in clinical settings.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its bioactivity. The compound is likely transported via specific transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cells, this compound may localize to specific compartments, influencing its accumulation and bioavailability. Understanding the transport mechanisms of this compound can aid in developing targeted delivery strategies for therapeutic applications.
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, its interaction with L-type calcium channels suggests localization to the plasma membrane in cardiac cells . Additionally, this compound’s antioxidant properties may involve localization to mitochondria or other organelles involved in oxidative stress response. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La heteroclitina D se puede aislar de los tallos de Kadsura interior utilizando cromatografía flash . El proceso implica la extracción del material vegetal con etanol, seguida de purificación utilizando técnicas cromatográficas . El compuesto también se puede sintetizar a través de un proceso complejo que involucra la alquinilación y las reacciones de Heck intramoleculares para construir la estructura central.
Métodos de Producción Industrial
La producción industrial de heteroclitina D se basa principalmente en la extracción de fuentes naturales, particularmente la planta Kadsura. El proceso de extracción implica el uso de solventes orgánicos como el etanol o el cloroformo para aislar el compuesto del material vegetal .
Análisis De Reacciones Químicas
Tipos de Reacciones
La heteroclitina D experimenta diversas reacciones químicas, incluyendo:
Oxidación: Muestra actividad anti-peroxidación lipídica, lo que indica su participación en reacciones de oxidación.
Reducción: El compuesto se puede reducir bajo condiciones específicas para producir diferentes derivados.
Sustitución: La heteroclitina D puede sufrir reacciones de sustitución, particularmente en presencia de nucleófilos fuertes.
Reactivos y Condiciones Comunes
Oxidación: Los reactivos comunes incluyen el peróxido de hidrógeno y otros agentes oxidantes.
Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.
Sustitución: A menudo se emplean nucleófilos fuertes como el metóxido de sodio.
Productos Principales
Los productos principales formados a partir de estas reacciones incluyen varios derivados de la heteroclitina D, que pueden exhibir diferentes actividades biológicas.
Aplicaciones Científicas De Investigación
La heteroclitina D tiene una amplia gama de aplicaciones en la investigación científica:
Comparación Con Compuestos Similares
La heteroclitina D es única entre los lignanos debido a su inhibición específica de los canales de calcio tipo L y su potente actividad anti-peroxidación lipídica . Compuestos similares incluyen:
Interiorina C: Otro lignano de Kadsura con actividades biológicas similares.
Heteroclitina G: Exhibe propiedades anti-peroxidación lipídica similares.
Estos compuestos comparten similitudes estructurales con la heteroclitina D pero pueden diferir en sus actividades biológicas y potencia específicas.
Propiedades
IUPAC Name |
[(1S,12R,13R,14R)-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl] (Z)-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O8/c1-7-13(2)26(29)35-21-15(4)14(3)8-16-9-18(30-5)23(31-6)25(28)27(16)11-32-24-20(27)17(21)10-19-22(24)34-12-33-19/h7,9-10,14-15,21H,8,11-12H2,1-6H3/b13-7-/t14-,15-,21-,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWKMZYZZCWGCK-YSKMNHBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C(CC2=CC(=C(C(=O)C23COC4=C3C1=CC5=C4OCO5)OC)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@@H]1[C@@H]([C@@H](CC2=CC(=C(C(=O)[C@@]23COC4=C3C1=CC5=C4OCO5)OC)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,6'-Bis[bis(2-pyridylmethyl)aminomethyl]-2,2'-bipyridine](/img/structure/B1247663.png)



![disodium;(7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-6-oxido-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1247673.png)





![N(2)-[3-methoxy-4-(morpholin-4-yl)phenyl]-N(4)-(quinolin-3-yl)pyrimidine-2,4-diamine](/img/structure/B1247682.png)


